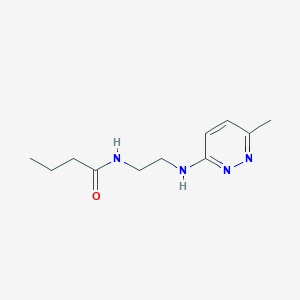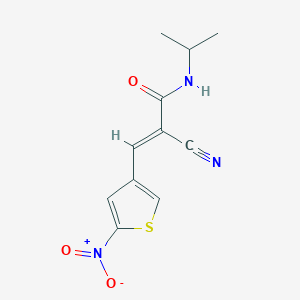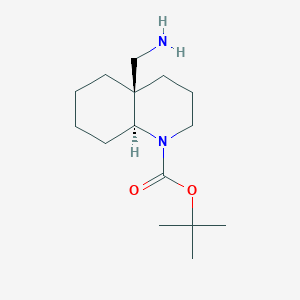
rac-tert-butyl (4aR,8aS)-4a-(aminomethyl)-decahydroquinoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-tert-butyl (4aR,8aS)-4a-(aminomethyl)-decahydroquinoline-1-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (4aR,8aS)-4a-(aminomethyl)-decahydroquinoline-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
rac-tert-butyl (4aR,8aS)-4a-(aminomethyl)-decahydroquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline core.
Reduction: Reduced forms of the quinoline core with altered functional groups.
Substitution: Substituted quinoline derivatives with new functional groups.
Aplicaciones Científicas De Investigación
rac-tert-butyl (4aR,8aS)-4a-(aminomethyl)-decahydroquinoline-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly for targeting neurological disorders and infections.
Materials Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s biological activity can be studied to understand its interactions with various biological targets.
Mecanismo De Acción
The mechanism of action of rac-tert-butyl (4aR,8aS)-4a-(aminomethyl)-decahydroquinoline-1-carboxylate involves its interaction with specific molecular targets. The quinoline core can interact with enzymes or receptors, modulating their activity. The aminomethyl group may enhance binding affinity and specificity to these targets, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler analog with a similar core structure but lacking the aminomethyl and tert-butyl ester groups.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Tetrahydroquinoline: A partially hydrogenated derivative of quinoline.
Uniqueness
rac-tert-butyl (4aR,8aS)-4a-(aminomethyl)-decahydroquinoline-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl ester and aminomethyl groups enhances its potential for diverse applications compared to simpler quinoline derivatives.
Propiedades
IUPAC Name |
tert-butyl (4aR,8aS)-4a-(aminomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-6-9-15(11-16)8-5-4-7-12(15)17/h12H,4-11,16H2,1-3H3/t12-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPORBQGTBACRD-SWLSCSKDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1CCCC2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2([C@@H]1CCCC2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
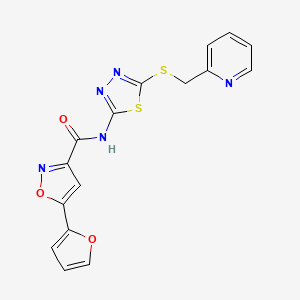
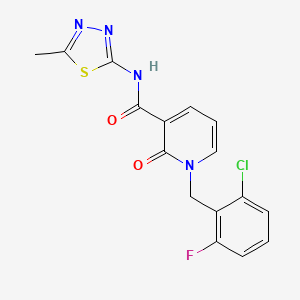
![2-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2387126.png)
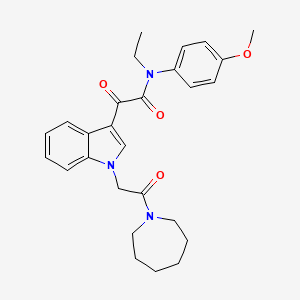
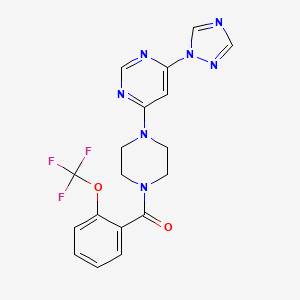
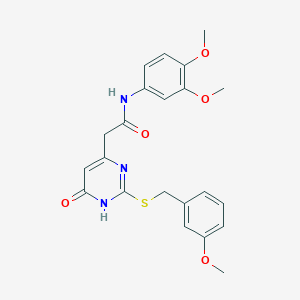
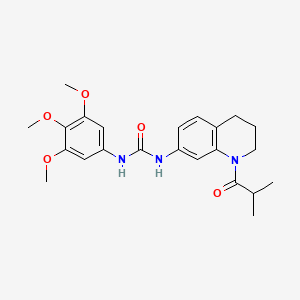
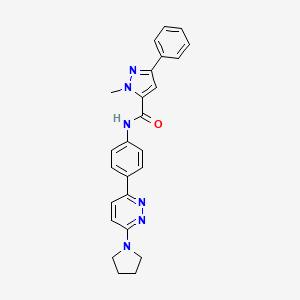
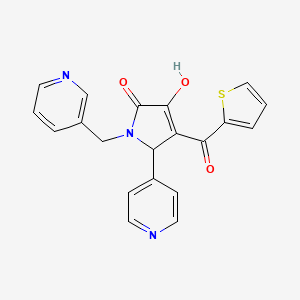
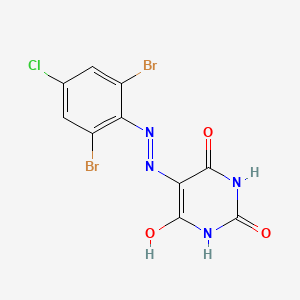
![3-Chloro-5-methoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2387140.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2387141.png)
